molecular formula C21H25FN2O3 B4429538 1-(4-fluorophenyl)-4-[2-(4-methoxyphenoxy)butanoyl]piperazine

1-(4-fluorophenyl)-4-[2-(4-methoxyphenoxy)butanoyl]piperazine

Cat. No. B4429538
M. Wt: 372.4 g/mol
InChI Key: GMAIUBWOIMCFRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluorophenyl)-4-[2-(4-methoxyphenoxy)butanoyl]piperazine, also known as FMPB, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. FMPB is a piperazine derivative that belongs to the class of compounds known as phenylpiperazines. This compound has been synthesized using various methods and has shown promising results in various scientific research applications.

Mechanism of Action

1-(4-fluorophenyl)-4-[2-(4-methoxyphenoxy)butanoyl]piperazine acts as a selective antagonist of the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and other physiological functions. This compound has also been shown to have a high affinity for the serotonin transporter (SERT), which is involved in the reuptake of serotonin in the brain. This property of this compound makes it a potential candidate for the development of new antidepressant drugs.
Biochemical and Physiological Effects:
This compound has been shown to have a significant impact on the serotonin system in the brain. It has been found to increase the levels of extracellular serotonin in the prefrontal cortex and hippocampus, which are regions of the brain involved in mood regulation. This compound has also been shown to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response.

Advantages and Limitations for Lab Experiments

1-(4-fluorophenyl)-4-[2-(4-methoxyphenoxy)butanoyl]piperazine has several advantages for lab experiments, including its high selectivity for the serotonin 5-HT1A receptor, its potential as a radioligand for PET imaging studies, and its ability to increase the levels of extracellular serotonin in the brain. However, this compound has some limitations, including its relatively low potency as a serotonin antagonist and its limited solubility in water.

Future Directions

There are several potential future directions for the study of 1-(4-fluorophenyl)-4-[2-(4-methoxyphenoxy)butanoyl]piperazine. One of the significant areas of research is the development of new antidepressant drugs based on the properties of this compound. Another potential direction is the use of this compound as a radioligand for PET imaging studies in humans. Additionally, further studies are needed to explore the potential therapeutic applications of this compound in the treatment of various psychiatric disorders.

Scientific Research Applications

1-(4-fluorophenyl)-4-[2-(4-methoxyphenoxy)butanoyl]piperazine has been extensively studied for its potential applications in various scientific research fields. One of the significant applications of this compound is in the field of neuroscience, where it has been used as a ligand for studying the serotonin receptor system. This compound has also shown potential as a radioligand in positron emission tomography (PET) imaging studies for the visualization of serotonin receptors in the brain.

properties

IUPAC Name

1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(4-methoxyphenoxy)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN2O3/c1-3-20(27-19-10-8-18(26-2)9-11-19)21(25)24-14-12-23(13-15-24)17-6-4-16(22)5-7-17/h4-11,20H,3,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMAIUBWOIMCFRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCN(CC1)C2=CC=C(C=C2)F)OC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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